Maltodecaose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

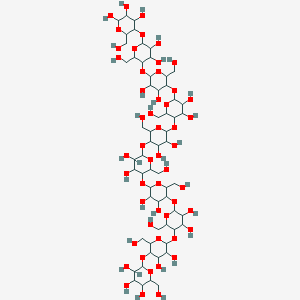

Maltodecaose, also known as this compound, is a useful research compound. Its molecular formula is C60H102O51 and its molecular weight is 1639.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Maltodecaose, a polysaccharide composed of ten glucose units linked by α-1,4 glycosidic bonds, is a member of the maltodextrin family. This compound has garnered attention for its biological activities and applications in various fields, including nutrition, food science, and pharmaceuticals. This article explores the biological activity of this compound, highlighting its metabolic pathways, enzymatic interactions, and potential health benefits.

Structure and Metabolism

This compound is produced through the enzymatic breakdown of starch and is characterized by its low sweetness and high solubility. Its structure allows it to be utilized as a source of energy in various biological processes. In Escherichia coli, this compound is metabolized by specific enzymes such as MalP and MalQ, which play crucial roles in the degradation of maltodextrins and maltose. These enzymes facilitate the conversion of maltodextrins into glucose, which can then enter glycolysis for energy production .

Table 1: Enzymatic Pathways Involving this compound

| Enzyme | Function | Product |

|---|---|---|

| MalP | Phosphorolysis of maltodextrins | Glucose-1-P |

| MalQ | Transglycosylation and disproportionation | Longer maltodextrins, glucose |

| Glucokinase | Converts glucose to glucose-6-P | Glucose-6-P |

1. Antioxidant Properties

Recent studies indicate that this compound exhibits antioxidant activity. It has been shown to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is particularly relevant in the context of food science, where this compound can enhance the stability and shelf life of food products by mitigating oxidative damage .

2. Glycemic Response

This compound has a relatively low glycemic index compared to other carbohydrates, making it a suitable ingredient for products aimed at managing blood sugar levels. Studies have demonstrated that its consumption leads to a slower release of glucose into the bloodstream, which can be beneficial for individuals with insulin sensitivity or diabetes .

3. Prebiotic Effects

This compound may also function as a prebiotic, promoting the growth of beneficial gut bacteria. This effect contributes to improved gut health and digestion, highlighting its potential role in functional foods designed to enhance gut microbiota composition .

Case Study 1: This compound in Sports Nutrition

A study investigated the effects of this compound supplementation on athletic performance. Participants consuming this compound before endurance events showed improved energy levels and reduced fatigue compared to those consuming simple sugars. This suggests that this compound may provide a more sustained energy release during physical activity .

Case Study 2: Impact on Gut Health

In another study focusing on digestive health, participants who included this compound in their diet exhibited an increase in beneficial gut bacteria populations over a four-week period. The results indicated significant improvements in digestive comfort and overall gut health metrics compared to a control group .

Research Findings

Recent molecular dynamics simulations have provided insights into the interactions between this compound and enzymes involved in its metabolism. These studies reveal that specific amino acids within enzyme active sites are critical for substrate binding and catalysis, emphasizing the biochemical significance of this compound in enzymatic reactions .

Table 2: Key Findings from Molecular Dynamics Studies

| Interaction Site | Residue | Effect on Activity |

|---|---|---|

| Active Site | D269 | Critical for substrate transfer |

| Active Site | W270 | Strong interaction with polysaccharides |

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Maltodecaose is widely utilized in the food industry due to its functional properties:

- Sweetener : It has a mild sweetness, making it suitable as a sugar substitute in various food products.

- Texture Modifier : this compound enhances texture and mouthfeel in processed foods, contributing to creaminess and viscosity.

- Stabilizer : It helps stabilize emulsions and foams in products like sauces and whipped toppings.

Case Study: Beer Production

This compound contributes positively to the stability and quality of beer foam. Its ability to inhibit sucrose crystallization enhances the overall sensory attributes of beer, making it a valuable ingredient in brewing processes .

Medical Applications

This compound has significant implications in clinical settings:

- Diagnostic Tool : It is used as a substrate for measuring blood glucose levels, facilitating the assessment of pancreatic function through amylase activity tests .

- Nutritional Supplement : this compound can serve as an energy source for patients requiring nutritional support, particularly in enteral feeding formulations.

Case Study: Enzymatic Activity Measurement

Fluorogenic derivatives of this compound are employed in assays for various enzymes, such as α-amylase. These derivatives enhance sensitivity in detecting enzymatic activity, crucial for diagnosing conditions related to carbohydrate metabolism .

Agricultural Applications

Research indicates potential uses of this compound in agriculture:

- Antibacterial Properties : Certain maltooligosaccharides exhibit antibacterial activity against plant pathogens like Erwinia sp., suggesting their application in crop protection strategies .

- Soil Health : As a natural compound, this compound can improve soil structure and nutrient availability when used as an additive.

Case Study: Plant Pathogen Control

Studies have shown that maltodextrins can inhibit the growth of specific plant pathogens, paving the way for developing biopesticides that are environmentally friendly and effective against agricultural diseases .

Analytical Chemistry Applications

This compound derivatives are increasingly used in analytical chemistry:

- Chromogenic and Fluorogenic Assays : These derivatives facilitate the determination of enzymatic activity through absorbance or fluorescence measurements. They are particularly useful for high-throughput screening methods.

| Application Type | Description | Example Derivative |

|---|---|---|

| Chromogenic Assay | Measures absorbance changes | p-Nitrophenyl maltoheptaoside |

| Fluorogenic Assay | Measures fluorescence changes | Pyridylamino maltooligosaccharides |

Research Insights

Recent studies have focused on the molecular dynamics of this compound, examining its glass transition temperatures under varying hydration levels. This research aids in understanding its physical properties and potential applications in food science and material development .

Eigenschaften

IUPAC Name |

2-[6-[6-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O51/c61-1-11-21(71)22(72)33(83)52(94-11)104-43-13(3-63)96-54(35(85)24(43)74)106-45-15(5-65)98-56(37(87)26(45)76)108-47-17(7-67)100-58(39(89)28(47)78)110-49-19(9-69)102-60(41(91)30(49)80)111-50-20(10-70)101-59(40(90)31(50)81)109-48-18(8-68)99-57(38(88)29(48)79)107-46-16(6-66)97-55(36(86)27(46)77)105-44-14(4-64)95-53(34(84)25(44)75)103-42-12(2-62)93-51(92)32(82)23(42)73/h11-92H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQKKZNUWRIHCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1639.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.